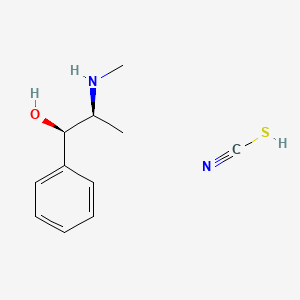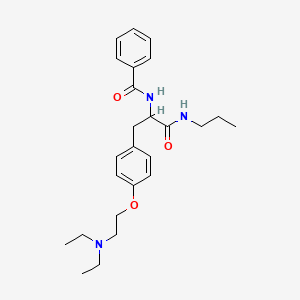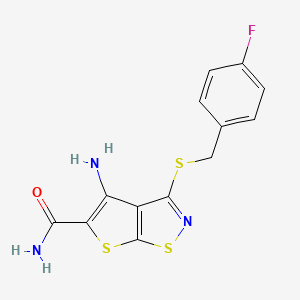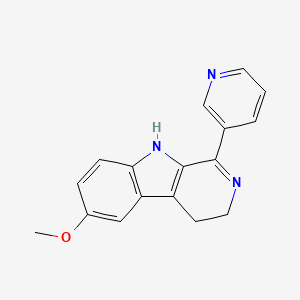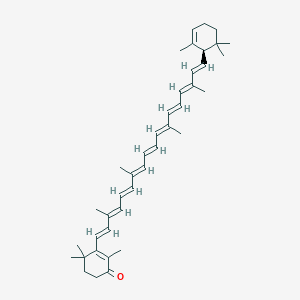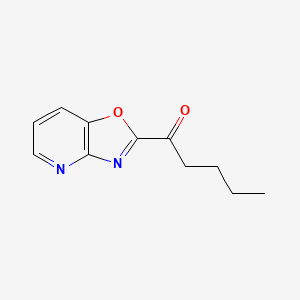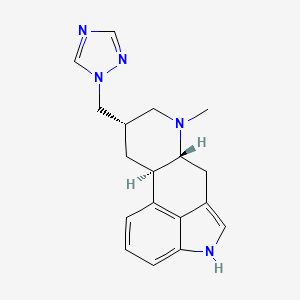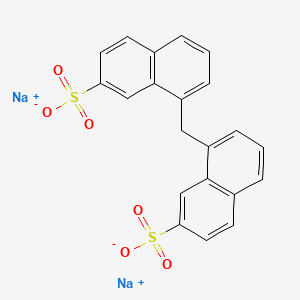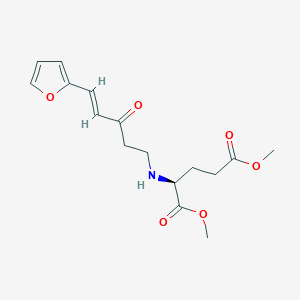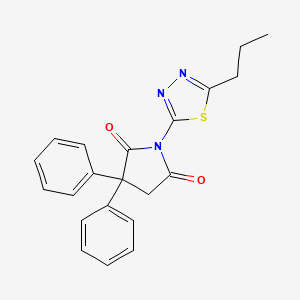
2,5-Pyrrolidinedione, 3,3-diphenyl-1-(5-propyl-1,3,4-thiadiazol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Pyrrolidinedione, 3,3-diphenyl-1-(5-propyl-1,3,4-thiadiazol-2-yl)- is a heterocyclic compound that features a pyrrolidinedione core with diphenyl and thiadiazolyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 3,3-diphenyl-1-(5-propyl-1,3,4-thiadiazol-2-yl)- typically involves the cyclocondensation of dicarboxylic acids with appropriately substituted amines. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the pyrrolidinedione ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Pyrrolidinedione, 3,3-diphenyl-1-(5-propyl-1,3,4-thiadiazol-2-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace one substituent with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2,5-Pyrrolidinedione, 3,3-diphenyl-1-(5-propyl-1,3,4-thiadiazol-2-yl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of diseases like epilepsy and cancer.
Industry: It may be used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 2,5-Pyrrolidinedione, 3,3-diphenyl-1-(5-propyl-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the compound’s biological activity. The pathways involved often relate to the inhibition or activation of these targets, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidinone Derivatives: These compounds share the pyrrolidinedione core but differ in their substituents.
Thiadiazole Derivatives: These compounds feature the thiadiazole ring but may have different substituents on the ring.
Uniqueness
2,5-Pyrrolidinedione, 3,3-diphenyl-1-(5-propyl-1,3,4-thiadiazol-2-yl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
139477-40-0 |
|---|---|
Molekularformel |
C21H19N3O2S |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
3,3-diphenyl-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H19N3O2S/c1-2-9-17-22-23-20(27-17)24-18(25)14-21(19(24)26,15-10-5-3-6-11-15)16-12-7-4-8-13-16/h3-8,10-13H,2,9,14H2,1H3 |
InChI-Schlüssel |
QORLRBNVAYNJSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN=C(S1)N2C(=O)CC(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


